2-Methoxy-4-methyl-6-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrimidine
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Overview
Description
2-Methoxy-4-methyl-6-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy, methyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methyl-6-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-4-methylpyrimidine with 3-(2-methylpyrimidin-4-yl)piperidine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions may target the pyrimidine ring or the piperidine moiety, resulting in the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Methoxy-4-methyl-6-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-6-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 2,2,6,6-Tetramethylpiperidine
- 4,6-Dichloro-2-methylpyrimidine
Comparison: Compared to these similar compounds, 2-Methoxy-4-methyl-6-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and piperidinyl substitutions provide additional sites for chemical modification, enhancing its versatility in various applications.
Properties
IUPAC Name |
2-methoxy-4-methyl-6-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-9-15(20-16(18-11)22-3)21-8-4-5-13(10-21)14-6-7-17-12(2)19-14/h6-7,9,13H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFUQZLUJAVZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)N2CCCC(C2)C3=NC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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